6-(Chloromethyl)-2-(methylthio)benzothiazole
Overview
Description
6-(Chloromethyl)-2-(methylthio)benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloromethyl group at the 6th position and a methylthio group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-(methylthio)benzothiazole typically involves the cyclization of o-haloanilines with elemental sulfur and terminal alkynes. This process is often catalyzed by copper, which facilitates the formation of the benzothiazole ring. The reaction conditions usually involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods utilize nanoconfined spaces, such as those created by graphene oxide membranes, to achieve high conversion rates and efficient production. The use of such advanced techniques allows for rapid synthesis with high yields, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2-(methylthio)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The benzothiazole ring can undergo reduction reactions, leading to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the methylthio group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for the reduction of the benzothiazole ring.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
Scientific Research Applications
6-(Chloromethyl)-2-(methylthio)benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2-(methylthio)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the chloromethyl and methylthio substituents.
6-Chloromethylbenzothiazole: Lacks the methylthio group at the 2nd position.
2-Methylthiobenzothiazole: Lacks the chloromethyl group at the 6th position.
Uniqueness
6-(Chloromethyl)-2-(methylthio)benzothiazole is unique due to the presence of both the chloromethyl and methylthio groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-(chloromethyl)-2-methylsulfanyl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS2/c1-12-9-11-7-3-2-6(5-10)4-8(7)13-9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUIIRDOHFVYAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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